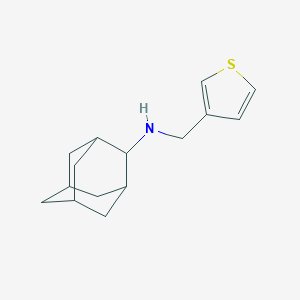![molecular formula C18H21NO4 B275828 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol, commonly known as BDB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDB belongs to the family of phenethylamines and is structurally similar to the recreational drug MDMA (ecstasy). However, unlike MDMA, BDB does not produce psychoactive effects and is not commonly used recreationally. In
Mecanismo De Acción
The exact mechanism of action of BDB is not fully understood, but it is believed to act through multiple pathways. BDB has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, BDB has been shown to have antioxidant properties, which may protect against oxidative stress and neuronal damage.
Biochemical and Physiological Effects
BDB has been shown to have a variety of biochemical and physiological effects. In animal studies, BDB has been shown to improve cognitive function and memory, reduce anxiety and depression-like behavior, and protect against neuronal damage. BDB has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDB in lab experiments is its low toxicity and lack of psychoactive effects. This allows for higher doses to be used without the risk of adverse effects. Additionally, BDB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using BDB in lab experiments is its limited solubility in non-polar solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of BDB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, BDB may have potential as an antidepressant and anxiolytic agent. Further research is needed to fully understand the mechanism of action of BDB and its potential therapeutic applications.
Métodos De Síntesis
BDB can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with benzylamine and subsequent reduction with sodium borohydride. This process yields a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
BDB has been studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. BDB has been shown to have antioxidant and anti-inflammatory properties, which may protect against neuronal damage and improve cognitive function. Additionally, BDB has been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C18H21NO4/c20-8-7-19-12-14-1-4-16(5-2-14)23-13-15-3-6-17-18(11-15)22-10-9-21-17/h1-6,11,19-20H,7-10,12-13H2 |
Clave InChI |
FIUDDOANINUURS-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCCO |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)
![4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)